4-[Bis(phosphonomethyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(phosphonomethyl)amino]butanoic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties It is characterized by the presence of phosphonomethyl groups attached to an amino butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(phosphonomethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with phosphonomethylating agents. One common method includes the reaction of zirconyl chloride with this compound in the presence of hydrofluoric acid (HF). This reaction results in the formation of a layered zirconium diphosphonate fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(phosphonomethyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the butanoic acid backbone.
Substitution: The phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized butanoic acids.
Scientific Research Applications
4-[Bis(phosphonomethyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex materials, including layered zirconium diphosphonate fluoride.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It is used in the production of specialized materials with unique properties, such as high thermal stability and specific interactions with other compounds.
Mechanism of Action
The mechanism of action of 4-[Bis(phosphonomethyl)amino]butanoic acid involves its interaction with various molecular targets. The phosphonomethyl groups can form strong non-covalent interactions with other molecules, such as hydrogen bonding with amino groups and carboxylic groups . These interactions play a crucial role in the compound’s ability to form stable structures and participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-[Bis(phosphonomethyl)amino]methylbenzene-sulfonic acid: This compound also contains phosphonomethyl groups and has similar applications in materials science.
Zirconium diphosphonate fluoride: A compound formed by the reaction of zirconyl chloride with 4-[Bis(phosphonomethyl)amino]butanoic acid.
Uniqueness
This compound is unique due to its specific combination of phosphonomethyl groups and butanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and form stable complexes with various molecules, making it valuable in multiple scientific fields.
Properties
CAS No. |
55628-98-3 |
---|---|
Molecular Formula |
C6H15NO8P2 |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
4-[bis(phosphonomethyl)amino]butanoic acid |
InChI |
InChI=1S/C6H15NO8P2/c8-6(9)2-1-3-7(4-16(10,11)12)5-17(13,14)15/h1-5H2,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
InChI Key |
AETBGDAGWCAYFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.